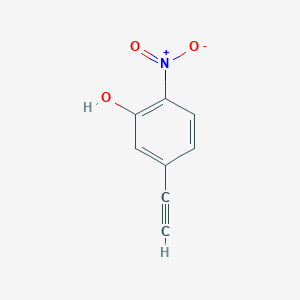

5-Ethynyl-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO3 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

5-ethynyl-2-nitrophenol |

InChI |

InChI=1S/C8H5NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5,10H |

InChI Key |

AABVORVHOMZVLT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Ethynyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Ethynyl-2-nitrophenol, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This guide provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to aid in the understanding of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is achieved through a robust and widely utilized cross-coupling reaction, the Sonogashira coupling. The overall synthetic pathway is outlined below:

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the Sonogashira coupling of a suitable halogenated 2-nitrophenol, such as 5-bromo-2-nitrophenol, with a protected acetylene, typically ethynyltrimethylsilane. The use of a protecting group, in this case, the trimethylsilyl (TMS) group, prevents the unwanted homocoupling of the terminal alkyne. The resulting intermediate, 5-((trimethylsilyl)ethynyl)-2-nitrophenol, is then subjected to a deprotection step to yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Sonogashira Coupling of 5-Bromo-2-nitrophenol with Ethynyltrimethylsilane

Materials:

-

5-Bromo-2-nitrophenol

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-nitrophenol (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Add triethylamine (3.0 eq) to the reaction mixture.

-

Finally, add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 5-((trimethylsilyl)ethynyl)-2-nitrophenol, is then purified by column chromatography on silica gel.

Step 2: Deprotection of 5-((trimethylsilyl)ethynyl)-2-nitrophenol

Materials:

-

5-((trimethylsilyl)ethynyl)-2-nitrophenol

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Potassium Carbonate (K2CO3)

-

Methanol (if using K2CO3)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure using TBAF:

-

Dissolve the purified 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of TBAF in THF (1.1 eq) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography if necessary.

Procedure using Potassium Carbonate:

-

Dissolve 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After completion, neutralize the reaction mixture with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Sonogashira Coupling

| Reagent | Molar Eq. | Function |

| 5-Bromo-2-nitrophenol | 1.0 | Starting Material |

| Ethynyltrimethylsilane | 1.2 | Alkyne Source |

| Pd(PPh3)2Cl2 | 0.02 | Palladium Catalyst |

| CuI | 0.04 | Co-catalyst |

| Triethylamine | 3.0 | Base |

| THF | - | Solvent |

| Condition | Value | |

| Temperature | Room Temperature | |

| Reaction Time | 12-24 hours | |

| Atmosphere | Inert (Ar or N2) |

Table 2: Reagents and Reaction Conditions for Deprotection

| Method | Reagent | Molar Eq. | Solvent | Temperature | Reaction Time |

| A | TBAF (1M in THF) | 1.1 | THF | 0 °C to RT | 1.5-2.5 hours |

| B | K2CO3 | 2.0 | Methanol | Room Temperature | 2-4 hours |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C8H5NO3 |

| Molecular Weight | 163.13 g/mol |

| Appearance | Yellow solid |

| Yield (Overall) | Not explicitly found in search results |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | Specific data not found in search results |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | Specific data not found in search results |

Note: While the synthetic route is well-established, specific yield and NMR data for this compound were not available in the performed searches. Researchers should expect to characterize the product thoroughly using standard analytical techniques.

Mandatory Visualization

The logical relationship of the key steps in the synthesis is depicted in the following diagram:

Figure 2: Logical flow of the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers and scientists can utilize these detailed protocols and the structured presentation of data to effectively produce this important chemical compound for their research and development endeavors. It is recommended to consult original literature for analogous reactions to optimize conditions and to fully characterize the final product.

An In-depth Technical Guide to 5-Ethynyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-nitrophenol is a small organic molecule featuring a phenol backbone substituted with both a nitro group and an ethynyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, leveraging the reactivity of the alkyne and the electronic properties of the nitrophenol scaffold. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, proposed synthesis, and potential biological relevance, alongside detailed experimental protocols for its characterization.

Molecular Structure and Properties

This compound possesses the chemical formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[1][2] The structure consists of a benzene ring with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and an ethynyl group (-C≡CH) at position 5. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group is expected to increase the acidity of the phenolic proton. The ethynyl group provides a reactive handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[3][4][5]

Physicochemical Data

Due to the limited availability of experimental data for this compound, the following table summarizes key computed and expected physicochemical properties based on its structure and data from analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅NO₃ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | Not available | |

| Predicted LogP | 1.5 - 2.5 | Cheminformatics Prediction |

| Predicted pKa | 6.5 - 7.5 | Based on 2-nitrophenol analogues |

| Appearance | Expected to be a yellow solid | General property of nitrophenols[6][7] |

Spectroscopic Characterization

The structural features of this compound can be confirmed using various spectroscopic techniques. The expected characteristic signals are outlined below.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | - Aromatic protons (3H) with distinct chemical shifts and coupling patterns. - Acetylenic proton (1H) signal around 3-4 ppm. - Phenolic proton (1H) signal, potentially broad, with a chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Six distinct aromatic carbon signals. - Two acetylenic carbon signals between 70-90 ppm. |

| Infrared (IR) Spectroscopy | - O-H stretching band (broad) around 3200-3600 cm⁻¹. - C≡C-H stretching band around 3300 cm⁻¹. - C≡C stretching band around 2100-2260 cm⁻¹. - Asymmetric and symmetric NO₂ stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8] |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 163.13. - Fragmentation pattern corresponding to the loss of NO₂, OH, and other fragments. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Proposed Synthesis: Sonogashira Coupling

A plausible synthetic route to this compound involves the Sonogashira coupling of a halogenated 2-nitrophenol precursor with a protected alkyne, followed by deprotection.

Step 1: Halogenation of 2-Nitrophenol

-

Objective: To introduce an iodine or bromine atom at the 5-position of 2-nitrophenol.

-

Procedure:

-

Dissolve 2-nitrophenol in a suitable solvent (e.g., glacial acetic acid).

-

Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution (for iodination), brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 5-iodo-2-nitrophenol or 5-bromo-2-nitrophenol.

-

Step 2: Sonogashira Coupling

-

Objective: To couple the halogenated 2-nitrophenol with a protected alkyne.

-

Procedure:

-

To a solution of 5-halo-2-nitrophenol and trimethylsilylacetylene in a mixture of toluene and triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere.

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 2-nitro-5-((trimethylsilyl)ethynyl)phenol.

-

Step 3: Deprotection

-

Objective: To remove the trimethylsilyl protecting group.

-

Procedure:

-

Dissolve the silyl-protected intermediate in methanol.

-

Add a catalytic amount of potassium carbonate and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a weak acid (e.g., ammonium chloride solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by column chromatography to obtain this compound.

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, nitrophenol derivatives are known to possess a range of biological effects, including antimicrobial and cytotoxic activities.[9] The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress.

Hypothetical Signaling Pathway

The presence of the nitroaromatic moiety suggests that this compound could potentially interfere with cellular redox homeostasis, leading to the activation of stress-response pathways. A hypothetical signaling cascade is depicted below.

Experimental Workflow for Biological Evaluation

To investigate the potential biological effects of this compound, a structured experimental workflow is proposed.

Conclusion

This compound is a molecule of interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, properties, and potential synthesis and characterization methods. The proposed experimental workflows offer a starting point for elucidating its biological activities and mechanism of action. Further research is warranted to fully explore the potential of this compound.

References

- 1. This compound | C8H5NO3 | CID 45121149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. golden.com [golden.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Ethynyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-ethynyl-2-nitrophenol, a molecule of interest in various research and development domains. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, 2-nitrophenol, and incorporates predicted values to offer a robust analytical profile. The information herein is intended to support compound identification, characterization, and quality control efforts.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the deshielding effect of the ethynyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (adjacent to -OH) | 7.2 - 7.4 | d | ~8-9 |

| Ar-H (adjacent to -NO₂) | 8.0 - 8.2 | d | ~2-3 |

| Ar-H (between -C≡CH and -NO₂) | 7.6 - 7.8 | dd | ~8-9, ~2-3 |

| -OH | 10.0 - 11.0 | s (broad) | - |

| -C≡CH | 3.0 - 3.5 | s | - |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different carbon environments in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms, as well as the sp-hybridized carbons of the ethynyl group, will have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH | 155 - 160 |

| C-NO₂ | 140 - 145 |

| C-H (aromatic) | 115 - 135 |

| C (quaternary, aromatic) | 120 - 140 |

| C≡CH | 80 - 85 |

| C≡CH | 75 - 80 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C≡C-H (Alkyne) | Stretching | ~3300 (sharp) |

| C≡C (Alkyne) | Stretching | 2100 - 2260 (weak to medium) |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| N-O (Nitro) | Symmetric Stretching | 1335 - 1370 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The exact mass can be used to confirm the elemental composition.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| (M)+• | m/z 163 |

| Key Fragmentation Ions | [M-NO₂]+•, [M-H-CO]+• |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a suitable IR-transparent window (e.g., NaCl plates).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet/window.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.

-

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight (TOF), Orbitrap).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation information for structural elucidation.

-

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Solubility and Stability of 5-Ethynyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 5-Ethynyl-2-nitrophenol (C₈H₅NO₃), a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the structurally similar compound, 2-nitrophenol, to infer its physicochemical properties. Detailed experimental protocols for determining aqueous solubility and assessing chemical stability are provided to guide researchers in empirical studies. This guide aims to serve as a foundational resource for professionals engaged in the research and development of molecules incorporating the nitrophenol scaffold.

Introduction

This compound is an aromatic compound featuring a phenol ring substituted with both a nitro group and an ethynyl group. The presence of these functional groups is expected to significantly influence its chemical properties, including acidity, solubility, and stability, which are critical parameters in drug discovery and development. The nitro group, being strongly electron-withdrawing, is known to increase the acidity of the phenolic proton. The ethynyl group also exhibits electron-withdrawing inductive effects. Understanding these properties is essential for formulation development, predicting biological activity, and ensuring the shelf-life of potential drug candidates or materials.

This guide synthesizes available data on analogous compounds to provide a robust predictive profile for this compound and outlines standardized methodologies for its empirical evaluation.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of 2-nitrophenol and the electronic effects of its substituents. Both the nitro and ethynyl groups are electron-withdrawing, which stabilizes the phenoxide anion. This stabilization increases the acidity of the phenolic hydroxyl group, resulting in a lower pKa compared to phenol (pKa ≈ 10).[1][2] The pKa of 2-nitrophenol is approximately 7.23.[3] Given the additional electron-withdrawing nature of the ethynyl group, the pKa of this compound is predicted to be slightly lower than that of 2-nitrophenol.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | 2-Nitrophenol (Analogue) | This compound (Predicted) | Reference |

| Molecular Formula | C₆H₅NO₃ | C₈H₅NO₃ | - |

| Molecular Weight | 139.11 g/mol | 163.13 g/mol | - |

| pKa | 7.23 | < 7.2 | [3] |

| LogP (o/w) | 1.79 | > 1.8 | [3][4] |

| Aqueous Solubility | 2.1 g/L (20°C) | Likely < 2.1 g/L | [3][5][6][7] |

Solubility Profile

The solubility of a compound is a critical factor for its absorption and distribution in biological systems. The aqueous solubility of this compound is expected to be low, influenced by its aromatic ring and the ethynyl group, which increases its lipophilicity.

Predicted Aqueous Solubility

Based on its structural analogue, 2-nitrophenol, which has a water solubility of 2.1 g/L at 20°C, the solubility of this compound is predicted to be in a similar range, likely slightly lower due to the addition of the hydrophobic ethynyl group.[5][6] The solubility is also expected to be pH-dependent; in alkaline conditions (pH > pKa), the compound will deprotonate to form the more soluble phenolate salt.

Solubility in Organic Solvents

Nitrophenols are generally more soluble in organic solvents than in water.[6] It is anticipated that this compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Table 2: Comparative Solubility Data of 2-Nitrophenol

| Solvent | Solubility of 2-Nitrophenol | Reference |

| Water (20°C) | 2.1 g/L | [3][5] |

| Water (25°C) | 2.5 g/L | [3] |

| Ethanol | Very Soluble | [6] |

| Acetone | Very Soluble | [6] |

| Benzene | Very Soluble | [6] |

| Chloroform | Soluble | [5] |

Stability Profile

The chemical stability of a molecule determines its shelf-life and degradation pathways. Phenolic compounds, particularly those with electron-withdrawing groups, can be susceptible to various degradation mechanisms.

Factors Influencing Stability

-

pH: Phenols can be sensitive to alkaline conditions.

-

Oxidation: The phenol group can be susceptible to oxidation. The presence of a nitro group may influence this reactivity.

-

Light (Photostability): Aromatic nitro compounds can be light-sensitive and may undergo photolytic degradation.[8] 2-nitrophenol is noted to be light-sensitive.[9]

-

Temperature: Elevated temperatures can accelerate degradation processes.

Predicted Degradation Pathways

Potential degradation pathways for this compound include oxidation of the phenolic ring, reactions involving the nitro group (e.g., reduction), and potential reactions of the ethynyl group. Environmental degradation of 2-nitrophenol is known to occur through biodegradation and photolysis.[8]

Experimental Protocols

To obtain definitive data for this compound, the following experimental protocols are recommended.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, buffer)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

pH meter

Methodology:

-

Add an excess amount of solid this compound to a vial to ensure a saturated solution is formed. The solid should be visible at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the thermodynamic solubility of the compound.

Workflow for Shake-Flask Solubility Determination.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Methodology: A solution of this compound (e.g., in methanol/water) is subjected to the following stress conditions. A control sample is kept under normal conditions. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C) for a defined period. Neutralize before analysis.

-

Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently. Neutralize before analysis.

-

Oxidation: Add hydrogen peroxide to the sample solution and keep at room temperature.

-

Thermal Stress: Store the solid compound and the solution in an oven at elevated temperature (e.g., 60-80°C).

-

Photolytic Stress: Expose the solid compound and the solution to light in a photostability chamber (e.g., according to ICH Q1B guidelines).

After exposure, analyze all samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array and mass spectrometry detector) to separate and identify any degradants.

Forced Degradation Study Workflow.

Conclusion

While direct experimental data on this compound remains scarce, a predictive analysis based on its structural analogue, 2-nitrophenol, provides valuable insights for researchers. The compound is anticipated to be a relatively strong acid with low aqueous solubility and potential sensitivity to light and oxidative conditions. The experimental protocols detailed in this guide offer a clear path for the empirical determination of its solubility and stability, which are fundamental to its advancement in any research and development pipeline. These studies will be crucial for elucidating its true physicochemical profile and enabling its effective application.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. quora.com [quora.com]

- 3. Table 4-4, Physical and Chemical Properties of 2-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

literature review on 5-Ethynyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-nitrophenol is a synthetic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a reactive terminal alkyne and a nitrophenol core, presents opportunities for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of relevant chemical and biological pathways are presented to facilitate further research and application.

Chemical Properties and Data

This compound possesses a unique combination of functional groups that dictate its chemical reactivity and potential biological activity. The electron-withdrawing nitro group influences the acidity of the phenolic hydroxyl group, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3][4][5].

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |

| CAS Number | 928780-90-9 | --INVALID-LINK-- |

| Appearance | Pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | General knowledge |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds[6][7][8].

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -OH |

| ~8.2 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~3.4 | s | 1H | ≡C-H |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C-OH |

| ~140 | Ar-C-NO₂ |

| ~130 | Ar-CH |

| ~125 | Ar-C-C≡CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~83 | -C≡CH |

| ~80 | -C≡CH |

Table 3: Predicted FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch |

| ~3280 | Medium, Sharp | ≡C-H stretch |

| ~2110 | Weak, Sharp | C≡C stretch |

| ~1580, 1470 | Strong | Aromatic C=C stretch |

| ~1520, 1340 | Strong | N-O stretch (NO₂) |

| ~1250 | Medium | C-O stretch |

| ~830 | Medium | C-H bend (aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ |

| 146 | 30 | [M-OH]⁺ |

| 133 | 40 | [M-NO]⁺ |

| 117 | 60 | [M-NO₂]⁺ |

| 105 | 50 | [M-NO-CO]⁺ |

| 89 | 20 | [C₇H₅]⁺ |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from a readily available halogenated 2-nitrophenol derivative. The key steps are a Sonogashira coupling to introduce the ethynyl moiety, followed by the deprotection of a silyl protecting group. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-nitrophenol with trimethylsilylacetylene[9][10].

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-nitrophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as the solvent.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-2-nitrophenol.

Experimental Protocol: Deprotection of the Silyl Group

This protocol details the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne using tetrabutylammonium fluoride (TBAF)[11][12][13].

-

Reaction Setup: Dissolve the silyl-protected intermediate, 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq), in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Reagent Addition: Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the solution at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, its structural motifs suggest potential interactions with key biological pathways. Phenolic compounds are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects[14][15][16]. Furthermore, the ethynyl group can act as a warhead for covalent inhibition of enzymes, particularly kinases[17][18][19].

Inhibition of Kinase Signaling Pathways

The ethynyl group in this compound can potentially act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active site of kinases. This irreversible inhibition can block downstream signaling pathways that are often dysregulated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Modulation of Inflammatory Signaling

Nitrophenols and other phenolic compounds have been shown to modulate inflammatory responses. A key signaling pathway in inflammation is the NF-κB pathway[20][21][22][23][24]. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds may interfere with this pathway at various points, potentially by inhibiting the IKK complex or by scavenging reactive oxygen species that can act as signaling molecules.

Caption: Potential modulation of the NF-κB inflammatory pathway.

Application in "Click Chemistry"

The terminal alkyne of this compound makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient and specific conjugation of the nitrophenol moiety to a wide variety of molecules, including biomolecules, polymers, and fluorescent probes[1][2][3][4][5].

Experimental Workflow: CuAAC Reaction

This workflow outlines a general procedure for the conjugation of this compound to an azide-containing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. broadpharm.com [broadpharm.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hwpi.harvard.edu [hwpi.harvard.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. austinpublishinggroup.com [austinpublishinggroup.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Ethynyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Ethynyl-2-nitrophenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a reactive ethynyl group, an electron-withdrawing nitro group, and a phenolic hydroxyl moiety makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the physical and chemical properties, a plausible synthetic route, predicted spectral data, potential reactivity, and inferred biological activities of this compound, based on data from analogous compounds.

Core Physical and Chemical Properties

| Property | Value (Predicted/Known) | Data Source/Basis for Prediction |

| Molecular Formula | C₈H₅NO₃ | Known |

| Molecular Weight | 163.13 g/mol | Known |

| CAS Number | 928780-90-9 | Known |

| Appearance | Yellowish solid (Predicted) | Based on 2-nitrophenol[1] |

| Melting Point | 80-90 °C (Predicted) | Higher than 2-nitrophenol (44-45°C) due to increased molecular weight and potential for intermolecular interactions via the ethynyl group. |

| Boiling Point | > 215 °C (Predicted) | Higher than 2-nitrophenol (216°C) due to increased molecular weight. |

| pKa | ~7.0 (Predicted) | Similar to 2-nitrophenol (~7.2) as the ethynyl group at the meta position to the hydroxyl group is expected to have a minor electronic effect on the acidity of the phenol. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate (Predicted) | Based on the properties of nitrophenols.[1] |

Synthesis and Experimental Protocols

The most logical and widely used method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[2][3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.[2][3][4]

Proposed Synthetic Pathway: Sonogashira Coupling

A plausible route to this compound involves the Sonogashira coupling of a 5-halo-2-nitrophenol (e.g., 5-iodo-2-nitrophenol) with a protected or terminal alkyne, followed by deprotection if necessary.

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol (Adapted from General Sonogashira Coupling Procedures)

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Materials:

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-2-nitrophenol, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Wash the filter cake with THF.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

-

Deprotection: Dissolve the crude product in methanol and add potassium carbonate. Stir the mixture at room temperature for 2-4 hours.

-

Final Purification: After deprotection, neutralize the mixture with dilute HCl and extract the product with ethyl acetate. Purify the final product by column chromatography on silica gel.

Predicted Spectral Data

Direct spectral data for this compound is not available. The following predictions are based on the analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.5 | s | 1H | -OH | The phenolic proton of 2-nitrophenol appears around 10.57 ppm due to intramolecular hydrogen bonding with the nitro group.[7] |

| ~8.2 | d | 1H | H-3 | Aromatic proton ortho to the nitro group and meta to the hydroxyl group. The nitro group is strongly deshielding. |

| ~7.7 | dd | 1H | H-4 | Aromatic proton meta to both the nitro and hydroxyl groups and ortho to the ethynyl group. |

| ~7.1 | d | 1H | H-6 | Aromatic proton ortho to the hydroxyl group and meta to the nitro group. |

| ~3.2 | s | 1H | -C≡CH | The acetylenic proton signal is expected in this region. |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155 | C-1 (C-OH) | The carbon bearing the hydroxyl group in nitrophenols is typically found in this region. |

| ~140 | C-2 (C-NO₂) | The carbon attached to the electron-withdrawing nitro group is significantly deshielded. |

| ~135 | C-4 | Aromatic CH carbon. |

| ~128 | C-6 | Aromatic CH carbon. |

| ~125 | C-5 (C-C≡CH) | The carbon attached to the ethynyl group. |

| ~120 | C-3 | Aromatic CH carbon. |

| ~83 | -C ≡CH | The sp-hybridized carbon of the alkyne. |

| ~79 | -C≡C H | The terminal sp-hybridized carbon of the alkyne. |

FTIR Spectroscopy (Predicted)

The predicted major peaks in the FTIR spectrum (KBr pellet) are:

| Wavenumber (cm⁻¹) | Assignment | Justification |

| ~3300 | O-H stretch (broad) | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[8][9] |

| ~3250 | ≡C-H stretch | Characteristic of a terminal alkyne. |

| ~2100 | C≡C stretch (weak) | Characteristic of a terminal alkyne. |

| ~1580, 1340 | Asymmetric and symmetric NO₂ stretch | Characteristic of a nitro group on an aromatic ring.[8][9] |

| ~1600, 1470 | C=C aromatic ring stretch | Typical for substituted benzene rings. |

| ~1250 | C-O stretch | Phenolic C-O stretching vibration. |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show:

-

Molecular Ion (M⁺): A prominent peak at m/z = 163.

-

Major Fragmentation Pathways:

-

Loss of NO₂ (m/z = 117)

-

Loss of CO (from the phenolic ring, m/z = 135)

-

Loss of C₂H (ethynyl group, m/z = 138)

-

Fragmentation of the aromatic ring.

-

The mass spectra of nitrophenols are known to show characteristic fragmentation patterns, including the loss of the nitro group and ring cleavage.[10][11][12]

Reactivity and Potential Signaling Pathways

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups:

-

Ethynyl Group: The terminal alkyne is a versatile handle for further chemical modifications. It can undergo:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Sonogashira Coupling: Further coupling reactions with aryl or vinyl halides.

-

Hydration: To form the corresponding methyl ketone.

-

Reduction: To form the corresponding ethyl or ethenyl group.[13]

-

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be:

-

Reduced: To an amino group, which is a key transformation in the synthesis of many pharmaceuticals and dyes. The reduction can be achieved using various reagents like SnCl₂/HCl or catalytic hydrogenation.

-

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo:

-

Etherification: Reaction with alkyl halides in the presence of a base.

-

Esterification: Reaction with acyl chlorides or anhydrides.

-

Caption: Key chemical reactions of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the activities of related nitrophenols suggest several areas of potential interest for researchers.

-

Toxicity: Nitrophenols are generally considered toxic and can cause a range of adverse health effects, including methemoglobinemia, and damage to the liver and kidneys.[1][14][15][16][17] The toxicity of nitroaromatic compounds is often linked to the reduction of the nitro group to reactive intermediates.[18][19]

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism is often attributed to the generation of reactive nitrogen species upon reduction of the nitro group within microbial cells.

-

Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic structure could allow for interaction with various enzyme active sites.

Further research is required to elucidate any specific biological activities and to understand the potential involvement of this compound in cellular signaling pathways.

Conclusion

This compound is a promising, yet underexplored, chemical entity. This technical guide, by compiling known data and providing informed predictions based on analogous compounds, serves as a foundational resource for researchers. The versatile reactivity of its functional groups opens avenues for its use in the synthesis of novel compounds with potential applications in drug discovery and materials science. However, due to the predicted toxicity based on related nitrophenols, appropriate safety precautions should be taken during its handling and use. Further experimental validation of the properties and activities outlined in this guide is essential for its future application.

References

- 1. llojibwe.org [llojibwe.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. 5-Iodo-2-nitrophenol | 27783-55-7 [sigmaaldrich.com]

- 6. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phenol, 2-nitro- [webbook.nist.gov]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 5-Ethynyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and preliminary toxicological assessment of 5-Ethynyl-2-nitrophenol. Due to the limited availability of data for this specific compound, this guide draws upon information from structurally related nitrophenols and nitroaromatic compounds to provide a robust framework for its safe utilization in a research and development setting. This document outlines recommended handling procedures, personal protective equipment (PPE), emergency protocols, and waste disposal. Furthermore, it presents detailed experimental protocols for a plausible synthetic route via Sonogashira coupling, methods for purification and characterization, and in vitro cytotoxicity assays to evaluate its biological activity. The guide also includes visualizations of a general experimental workflow and hypothetical signaling pathways that may be relevant to the biological effects of nitroaromatic compounds.

Introduction

This compound is a substituted aromatic compound containing a reactive ethynyl group and a nitro functionality on a phenol backbone. Such compounds are of interest to researchers in medicinal chemistry and materials science due to the diverse reactivity of the ethynyl group, which can participate in "click" chemistry and other coupling reactions, and the known biological activities of nitroaromatic compounds. The presence of the nitro group, however, also raises potential safety and toxicity concerns that necessitate careful handling and thorough evaluation. This guide aims to provide a consolidated resource for the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

| Property | 2-Nitrophenol[1][2][3][4][5] | 4-Nitrophenol[4][6][7][8] | 5-Bromo-2-nitrophenol[9] | 1-Ethynyl-4-nitrobenzene[10][11] |

| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₄BrNO₃ | C₈H₅NO₂ |

| Molecular Weight | 139.11 g/mol | 139.11 g/mol | 218.00 g/mol | 147.13 g/mol |

| Appearance | Light yellow crystalline solid | Colorless to light yellow solid | Pale yellow crystalline solid | Light yellow solid |

| Melting Point | 43-47 °C | 110-115 °C | 40-42 °C | 148-150 °C |

| Boiling Point | 214-216 °C | 279 °C | 264.6 °C (Predicted) | 246.6 °C at 760 mmHg |

| Density | 1.495 g/mL | 1.48 g/cm³ | 1.881 g/cm³ (Predicted) | 1.22 g/cm³ |

| Solubility | Soluble in hot water | Soluble in hot water | Soluble in ethyl acetate and methanol | Not specified |

| pKa | Not specified | Not specified | 6.08 (Predicted) | Not specified |

Safety and Handling

Given the presence of the nitro group, this compound should be handled with the same precautions as other nitrophenols, which are known to be toxic and potentially explosive under certain conditions.

Hazard Identification

Based on data for related nitrophenols, this compound should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled [6][7].

-

A potential skin and eye irritant [6].

-

Potentially causing damage to organs through prolonged or repeated exposure[6][7].

-

Combustible, with finely dispersed particles potentially forming explosive mixtures in air[6].

-

Potentially explosive upon heating[6].

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splash, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be required.

Handling and Storage

-

Handle in a well-ventilated chemical fume hood.

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and strong bases.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

-

Nitrophenols are combustible and can be explosive when heated[6].

-

In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.

-

Fire may produce toxic gases, including nitrogen oxides.

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for disposal.

-

Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from a general Sonogashira coupling procedure and may require optimization for this specific substrate[12][13][14][15][16][17][18]. The proposed starting material is 5-bromo-2-nitrophenol.

Materials:

-

5-bromo-2-nitrophenol

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2-nitrophenol (1.0 eq) in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

-

Deprotection: Dissolve the crude product in THF and cool to 0 °C. Add TBAF solution (1.1 eq) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Final Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

The purified this compound should be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons and the acetylenic proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. For a similar compound, 1-ethynyl-4-nitrobenzene, the acetylenic proton appears as a singlet around 3.36 ppm, and the aromatic protons appear as doublets around 8.19 and 7.64 ppm[10]. For 5-bromo-2-nitrophenol, aromatic protons are observed at δ 7.84 (d), 7.33 (d), and 7.18 (dd), with the phenolic proton at δ 11.44 (s)[9].

-

¹³C NMR: Expect signals for the two acetylenic carbons and the six aromatic carbons.

Infrared (IR) Spectroscopy:

-

Expect characteristic peaks for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹), the asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹, respectively), and aromatic C-H and C=C stretches[19][20]. The IR spectrum of 2-nitrophenol shows a broad -OH stretching vibration at 3430 cm⁻¹[6].

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₅NO₃, MW: 163.13 g/mol ). Fragmentation patterns may involve the loss of the nitro group, the ethynyl group, or other characteristic fragments[2][21][22][23].

In Vitro Cytotoxicity Assays

The following are general protocols to assess the cytotoxicity of this compound in a cell-based assay.

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[10][24].

Materials:

-

Human cancer cell line

-

Cell culture medium

-

Neutral Red solution

-

Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Neutral Red Incubation: After the treatment period, remove the medium and add medium containing Neutral Red. Incubate for 2-3 hours.

-

Washing: Remove the Neutral Red medium and wash the cells with PBS.

-

Dye Extraction: Add the destain solution to each well and incubate with shaking for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound.

Hypothetical Signaling Pathways

Many nitroaromatic compounds are pro-drugs that require reductive activation by nitroreductase enzymes to exert their cytotoxic effects.

Caption: Hypothetical pathway of nitroreductase-mediated activation of this compound.

Nitroaromatic compounds can also induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.

Caption: Hypothetical pathway of oxidative stress induction by this compound.

Conclusion

While specific data on this compound is scarce, a conservative approach to its handling, based on the known hazards of related nitrophenols, is essential for ensuring laboratory safety. This guide provides a framework for its safe handling, synthesis, and preliminary biological evaluation. Researchers are strongly encouraged to perform a thorough risk assessment before undertaking any work with this compound and to adhere to all institutional safety guidelines. The experimental protocols provided herein serve as a starting point and may require optimization. Further studies are warranted to fully elucidate the chemical, physical, and toxicological properties of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Phenol, 2-nitro- [webbook.nist.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. Phenol, 2-nitro- [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Phenol, 4-nitro- [webbook.nist.gov]

- 9. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]

- 10. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical [ichemical.com]

- 11. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. scribd.com [scribd.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. researchgate.net [researchgate.net]

- 16. thalesnano.com [thalesnano.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 19. researchgate.net [researchgate.net]

- 20. longdom.org [longdom.org]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 4-Nitrophenol(100-02-7) MS [m.chemicalbook.com]

- 24. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Ethynyl-2-nitrophenol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Ethynyl-2-nitrophenol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block offers a terminal alkyne functionality for efficient conjugation to azide-modified molecules, while the nitrophenol moiety introduces unique electronic and potential bio-active properties to the resulting triazole products.

Introduction to this compound in Click Chemistry

This compound is a valuable reagent in the field of bioorthogonal chemistry, drug discovery, and materials science. Its terminal alkyne group readily participates in the highly efficient and specific CuAAC reaction, enabling the covalent linkage to a wide array of azide-containing substrates, including biomolecules, fluorescent dyes, and polymers.[1][2][] The presence of the 2-nitrophenol group can influence the properties of the resulting 1,2,3-triazole product, potentially acting as a fluorescence quencher, a pH-sensitive indicator, or a precursor for further chemical modifications.[4][5]

Key Features:

-

Terminal Alkyne: Enables highly efficient and specific conjugation via CuAAC click chemistry.[]

-

Nitrophenol Moiety: Can modulate the electronic and photophysical properties of the resulting triazole. The nitro group is a known fluorescence quencher, potentially allowing for the design of "turn-on" fluorescent probes.[4][6] The phenol group offers a handle for further functionalization or can influence solubility and binding interactions.[7]

-

Versatility: Can be used to synthesize a diverse range of molecules, including bioconjugates, small molecule libraries for drug screening, and functionalized materials.[8][9]

Applications

Synthesis of Novel Triazole-Containing Compounds

This compound serves as a key building block for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[10] By reacting this compound with a variety of azide-containing molecules, novel compound libraries can be rapidly generated for high-throughput screening and lead optimization in drug discovery programs.[9]

Bioconjugation

The bioorthogonal nature of the click reaction allows for the specific labeling of azide-modified biomolecules in complex biological mixtures.[8] this compound can be used to introduce a nitrophenol tag to proteins, nucleic acids, or lipids for various applications, including:

-

Pull-down assays: For the identification of binding partners.

-

Activity-based protein profiling: To study enzyme function.

-

Cell surface labeling: To investigate cellular interactions.[]

Development of "Turn-On" Fluorescent Probes

The nitro group on the phenol ring can act as a quencher for a nearby fluorophore.[4] By designing a system where this compound is clicked onto an azide-modified fluorophore, it is possible to create a pro-fluorophore that is initially non-fluorescent. Upon a specific biological event that cleaves or modifies the nitrophenol moiety, fluorescence can be "turned on," enabling the detection of specific enzymes or analytes.

Experimental Protocols

Safety Precaution: this compound and other nitrophenol derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[11][12][13]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst concentration) may be necessary for specific substrates.[14][15]

Materials:

-

This compound

-

Azide-containing substrate

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., DMSO, t-BuOH/H₂O, or PBS buffer for biological applications)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

-

Dissolve the azide-containing substrate in a compatible solvent to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

-

Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing substrate (1 equivalent).

-

Add the this compound stock solution (1.1 equivalents).

-

Add the THPTA or TBTA ligand stock solution (0.1 equivalents).

-

Add the Copper(II) sulfate stock solution (0.05 equivalents).

-

Vortex the mixture briefly.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution (0.5 equivalents) to the reaction mixture.

-

Vortex the tube immediately to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

For bioconjugates, purification can be achieved by size-exclusion chromatography, dialysis, or precipitation to remove excess reagents and the copper catalyst.[16]

-

Protocol for Labeling of an Azide-Modified Protein

This protocol provides a method for conjugating this compound to an azide-modified protein in an aqueous buffer.[17][18]

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA ligand

-

Degassing equipment (e.g., vacuum line or argon gas)

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound (10 mM in DMSO), CuSO₄ (50 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution (e.g., 1 mg/mL).

-

Add the this compound stock solution to a final concentration of 100-200 µM.

-

Degas the solution by purging with argon or applying a vacuum for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

-

Catalyst Preparation:

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

-

Reaction Initiation:

-

Add the premixed catalyst solution to the protein solution to a final CuSO₄ concentration of 50-100 µM.

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction by pipetting or slow vortexing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification:

-

Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography or dialysis.

-

Data Presentation

The following tables provide hypothetical quantitative data for typical click reactions involving this compound. Actual results may vary depending on the specific substrates and reaction conditions.

| Reactant A (Azide) | Reactant B (Alkyne) | Catalyst System | Solvent | Time (h) | Yield (%) |

| Benzyl Azide | This compound | CuSO₄/Sodium Ascorbate/TBTA | t-BuOH/H₂O (1:1) | 2 | 95 |

| 3-Azidopropan-1-ol | This compound | CuSO₄/Sodium Ascorbate/THPTA | DMSO | 1.5 | 92 |

| Azide-PEG-Biotin | This compound | CuSO₄/Sodium Ascorbate/THPTA | PBS (pH 7.4) | 4 | 85 |

Table 1: Synthesis of Small Molecule Triazoles

| Protein (Azide-modified) | Labeling Reagent | Protein Conc. (mg/mL) | Reagent Conc. (µM) | Catalyst System | Labeling Efficiency (%) |

| Bovine Serum Albumin (BSA) | This compound | 1 | 200 | CuSO₄/Sodium Ascorbate/THPTA | 80 |

| Monoclonal Antibody (mAb) | This compound | 2 | 250 | CuSO₄/Sodium Ascorbate/THPTA | 75 |

Table 2: Bioconjugation of Azide-Modified Proteins

Visualizations

References